gamma-DGG acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

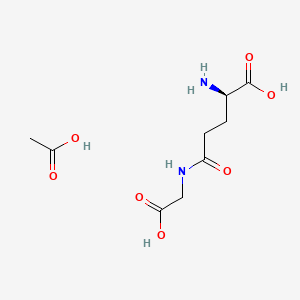

C9H16N2O7 |

|---|---|

Molecular Weight |

264.23 g/mol |

IUPAC Name |

acetic acid;(2R)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C7H12N2O5.C2H4O2/c8-4(7(13)14)1-2-5(10)9-3-6(11)12;1-2(3)4/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14);1H3,(H,3,4)/t4-;/m1./s1 |

InChI Key |

LVLYMXYYOGBGBJ-PGMHMLKASA-N |

Isomeric SMILES |

CC(=O)O.C(CC(=O)NCC(=O)O)[C@H](C(=O)O)N |

Canonical SMILES |

CC(=O)O.C(CC(=O)NCC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Gamma-D-Glutamylglycine (γ-DGG) Acetate: A Technical Guide to its Function as a Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of gamma-D-glutamylglycine (γ-DGG) acetate, a widely utilized broad-spectrum antagonist of ionotropic glutamate receptors. The primary focus of this document is its role as a low-affinity, rapidly dissociating competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This guide synthesizes available data on its binding characteristics, details experimental protocols for its characterization, and illustrates its impact on cellular signaling pathways. The information is intended to serve as a foundational resource for researchers in neuroscience and professionals engaged in drug discovery and development targeting the glutamatergic system.

Introduction

L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in synaptic transmission, plasticity, learning, and memory.[1] Its actions are mediated by a variety of ionotropic and metabotropic glutamate receptors. The ionotropic glutamate receptors, including AMPA, N-methyl-D-aspartate (NMDA), and kainate receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission.[2][3]

Gamma-D-glutamylglycine (γ-DGG) is a dipeptide that acts as a broad-spectrum antagonist at these ionotropic glutamate receptors.[4] It is characterized as a competitive antagonist, meaning it binds to the same site as the endogenous ligand, glutamate, thereby preventing receptor activation.[5] Due to its low affinity and rapid dissociation kinetics, γ-DGG is a valuable pharmacological tool for studying glutamatergic transmission, particularly for isolating specific receptor subtypes and for experiments where a rapid washout of the antagonist is desired. This guide will delve into the technical details of γ-DGG's interaction with AMPA receptors.

Data Presentation: Quantitative and Qualitative Characteristics

Table 1: Physicochemical Properties of γ-DGG Acetate

| Property | Value | Source |

| Chemical Name | γ-D-Glutamylglycine | |

| Molecular Formula | C₇H₁₂N₂O₅ | |

| Molecular Weight | 204.18 g/mol | |

| Purity | Typically >98% (HPLC) | |

| Solubility | Soluble in water (with gentle warming) and 1eq. NaOH | |

| Storage | Store at room temperature or +4°C |

Table 2: Receptor Binding Profile of γ-DGG (Qualitative)

| Receptor Subtype | Antagonist Type | Affinity | Selectivity | Source |

| AMPA Receptor | Competitive | Low | Non-selective within iGluRs | |

| NMDA Receptor | Competitive | Low | Non-selective | |

| Kainate Receptor | Competitive | Low | Non-selective |

Experimental Protocols

The characterization of γ-DGG as a competitive AMPA receptor antagonist relies on electrophysiological and biochemical assays. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for Determining Competitive Antagonism (Schild Analysis)

This protocol outlines the use of whole-cell voltage-clamp recordings from cultured neurons or brain slices to determine the equilibrium dissociation constant (Kᵢ) of γ-DGG for AMPA receptors through Schild analysis.

Objective: To demonstrate the competitive nature of γ-DGG antagonism and to calculate its apparent affinity for the AMPA receptor.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

External solution (ACSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2.

-

AMPA receptor agonist (e.g., L-glutamate or AMPA).

-

γ-DGG acetate.

-

Tetrodotoxin (TTX) to block voltage-gated sodium channels.

-

Picrotoxin to block GABA-A receptors.

-

D-AP5 to block NMDA receptors.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Establish a whole-cell voltage-clamp recording from a target neuron. Clamp the cell at a holding potential of -60 mV to -70 mV.

-

Continuously perfuse the neuron with external solution containing TTX, picrotoxin, and D-AP5 to isolate AMPA receptor-mediated currents.

-

Generate a control concentration-response curve for the AMPA receptor agonist. Apply increasing concentrations of the agonist and measure the peak inward current.

-

Wash out the agonist and apply a fixed concentration of γ-DGG in the external solution. Allow it to equilibrate.

-

In the presence of γ-DGG, generate a second agonist concentration-response curve.

-

Repeat steps 5 and 6 with several increasing concentrations of γ-DGG.

-

Data Analysis (Schild Plot):

-

For each concentration of γ-DGG, determine the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of γ-DGG on the x-axis.

-

Perform a linear regression on the data. For a competitive antagonist, the slope of the line should be close to 1.

-

The x-intercept of the regression line is equal to the negative logarithm of the antagonist's dissociation constant (pA₂), which is an estimate of the pKᵢ.

-

Radioligand Binding Assay

This protocol describes a competitive binding assay to assess the ability of γ-DGG to displace a radiolabeled AMPA receptor agonist.

Objective: To determine the inhibitory concentration (IC₅₀) of γ-DGG at the AMPA receptor binding site.

Materials:

-

Synaptic membrane preparation from a brain region rich in AMPA receptors (e.g., cortex or hippocampus).

-

[³H]-AMPA (radioligand).

-

γ-DGG acetate.

-

Unlabeled L-glutamate (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare synaptic membranes from the desired brain tissue.

-

In a series of tubes, add a fixed concentration of [³H]-AMPA and synaptic membranes.

-

To these tubes, add increasing concentrations of unlabeled γ-DGG.

-

For determining non-specific binding, add a high concentration of unlabeled L-glutamate to a separate set of tubes.

-

Incubate the tubes at an appropriate temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of γ-DGG by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the γ-DGG concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of γ-DGG.

-

The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathways

Antagonism of AMPA receptors by γ-DGG directly blocks the initial influx of cations (primarily Na⁺ and, for Ca²⁺-permeable AMPA receptors, Ca²⁺) that occurs upon glutamate binding. This blockade prevents the depolarization of the postsynaptic membrane and inhibits the activation of downstream signaling cascades.

Figure 1. Competitive antagonism of AMPA receptor signaling by γ-DGG.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Figure 2. Workflow for Schild analysis of γ-DGG.

Figure 3. Workflow for radioligand binding assay.

Conclusion

Gamma-D-glutamylglycine acetate is a valuable pharmacological tool for the study of glutamatergic neurotransmission. Its characterization as a low-affinity, competitive antagonist at AMPA receptors allows for the reversible blockade of fast excitatory synaptic transmission. While precise quantitative binding data remains elusive in the literature, its functional effects are well-documented through electrophysiological studies. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize γ-DGG in their investigations of AMPA receptor function and dysfunction in the central nervous system. Further studies, potentially employing advanced kinetic analysis, may be necessary to fully quantify its binding properties at all ionotropic glutamate receptor subtypes.

References

- 1. Ionotropic and metabotropic glutamate receptor structure and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate (ionotropic) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.ed.ac.uk [journals.ed.ac.uk]

- 4. gammaDGG | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]

- 5. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]

An In-depth Technical Guide to the Synthesis and Structure of gamma-D-Glutamylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

gamma-D-Glutamylglycine (γ-D-GG) is a dipeptide of significant interest in neuroscience and drug development due to its activity as an ionotropic glutamate receptor antagonist. A thorough understanding of its synthesis and structure is paramount for its application in research and the development of new therapeutic agents. This technical guide provides a comprehensive overview of the enzymatic and chemical synthesis routes for γ-D-GG, detailed experimental protocols, and an analysis of its molecular structure.

Introduction

gamma-D-Glutamylglycine is a dipeptide composed of a D-glutamic acid residue linked via its gamma-carboxyl group to the amino group of glycine. This unconventional peptide bond confers resistance to many peptidases, enhancing its stability in biological systems. Its primary pharmacological action is the competitive antagonism of ionotropic glutamate receptors, including AMPA and NMDA receptors, making it a valuable tool for studying glutamatergic neurotransmission and a lead compound for the development of neuroprotective and anticonvulsant drugs.[1]

Molecular Structure of gamma-D-Glutamylglycine

2.1. General Properties

The key physicochemical properties of γ-D-GG are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₂N₂O₅ |

| Molecular Weight | 204.18 g/mol |

| Stereochemistry | D-configuration at the α-carbon of the glutamyl residue |

| Canonical SMILES | C(CC(=O)NCC(=O)O)C(C(=O)O)N |

| Isomeric SMILES | C(CC(=O)NCC(=O)O)--INVALID-LINK--N |

| InChI | InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m1/s1 |

| IUPAC Name | (2R)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid |

2.2. Structural Details

In the absence of a dedicated crystal structure for γ-D-GG, structural parameters can be inferred from computational models and the known structures of its constituent amino acids, D-glutamic acid and glycine. The key features include the planar peptide bond linking the gamma-carboxyl group of the D-glutamyl residue to the amino group of glycine, and the tetrahedral geometry around the chiral α-carbon of the D-glutamyl moiety.

Synthesis of gamma-D-Glutamylglycine

The synthesis of γ-D-GG can be achieved through both enzymatic and chemical methodologies. The choice of method depends on factors such as desired stereochemical purity, scale, and available resources.

3.1. Enzymatic Synthesis

Enzymatic synthesis offers a highly stereospecific and efficient route to γ-D-GG, primarily utilizing the enzyme γ-glutamyltranspeptidase (GGT).

3.1.1. Reaction Principle

GGT catalyzes the transfer of a γ-glutamyl moiety from a donor substrate to an acceptor molecule. For the synthesis of γ-D-GG, D-glutamine serves as the γ-glutamyl donor and glycine as the acceptor. The use of D-glutamine is crucial as it significantly reduces the formation of by-products like γ-glutamyl-γ-glutamylglycine, which can occur when L-glutamine is used due to the enzyme's ability to also utilize it as an acceptor. This simplifies the purification process and enhances the yield of the desired product.[2][3]

3.1.2. Quantitative Data for Enzymatic Synthesis

The following table summarizes typical reaction conditions and yields for the enzymatic synthesis of a similar compound, γ-D-glutamyltaurine, which can be considered indicative for the synthesis of γ-D-GG.[3]

| Parameter | Value |

| Enzyme | Bacterial γ-Glutamyltranspeptidase (GGT) |

| γ-Glutamyl Donor | D-Glutamine |

| Acceptor | Glycine |

| pH | ~10.0 |

| Temperature | 37°C |

| Typical Yield | Up to 71% (for γ-D-glutamyltaurine) |

3.1.3. Experimental Protocol: Enzymatic Synthesis of γ-D-Glutamylglycine (Adapted from Suzuki et al., 2003)

-

Reaction Mixture Preparation:

-

Dissolve D-glutamine (e.g., 200 mM) and glycine (e.g., 200 mM) in a suitable buffer, such as 0.1 M sodium carbonate buffer.

-

Adjust the pH of the solution to 10.0.

-

-

Enzyme Addition:

-

Add purified bacterial γ-glutamyltranspeptidase (GGT) to the reaction mixture to a final concentration of approximately 0.2 U/mL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle agitation for several hours (e.g., 5 hours). The reaction progress can be monitored by techniques such as HPLC.

-

-

Reaction Termination:

-

Terminate the reaction, for example, by heating or acidification.

-

-

Purification:

-

Apply the reaction mixture to an ion-exchange chromatography column (e.g., Dowex 1x8 in the acetate form).

-

Wash the column with water to remove unreacted substrates and buffer salts.

-

Elute the product, γ-D-glutamylglycine, using a suitable gradient of a weak acid, such as acetic acid.

-

Collect the fractions containing the purified product and confirm its identity and purity (e.g., by NMR and HPLC).

-

Lyophilize the pure fractions to obtain γ-D-glutamylglycine as a solid.

-

3.2. Chemical Synthesis

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), provides a versatile alternative for producing γ-D-GG and its analogues. This method involves the stepwise addition of protected amino acids to a growing peptide chain attached to a solid resin support.

3.2.1. General Principles of Solid-Phase Synthesis

The synthesis of a γ-glutamyl peptide like γ-D-GG requires a careful selection of protecting groups to ensure the selective formation of the γ-peptide bond. The α-amino group and α-carboxyl group of the D-glutamic acid must be protected, while the γ-carboxyl group is activated for coupling with the protected glycine.

3.2.2. Experimental Protocol: Solid-Phase Synthesis of γ-D-Glutamylglycine (General Procedure)

-

Resin Preparation:

-

Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a solvent like dichloromethane (DCM).

-

-

Attachment of the First Amino Acid (Glycine):

-

Couple Fmoc-Gly-OH to the resin in the presence of a base such as diisopropylethylamine (DIPEA).

-

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the resin-bound glycine using a solution of piperidine in dimethylformamide (DMF).

-

-

Coupling of D-Glutamic Acid:

-

Couple an appropriately protected D-glutamic acid derivative, such as Fmoc-D-Glu(O-tBu)-OH, to the deprotected glycine on the resin. This coupling is mediated by a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

-

-

Final Deprotection and Cleavage:

-

After the final coupling step, remove the Fmoc group from the D-glutamic acid residue.

-

Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group (t-butyl) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the crude γ-D-glutamylglycine by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product.

-

Signaling Pathways and Experimental Workflows

4.1. Mechanism of Action: Glutamate Receptor Antagonism

gamma-D-Glutamylglycine functions as a competitive antagonist at ionotropic glutamate receptors. It binds to the glutamate binding site on these receptors, thereby preventing the binding of the endogenous agonist, glutamate, and inhibiting the opening of the ion channel. This action blocks excitatory neurotransmission.

Caption: Mechanism of γ-D-GG as a glutamate receptor antagonist.

4.2. Experimental Workflow: Enzymatic Synthesis and Purification

The following diagram illustrates a typical workflow for the enzymatic synthesis and subsequent purification of γ-D-GG.

Caption: Workflow for enzymatic synthesis and purification of γ-D-GG.

4.3. Logical Relationship: Chemical Synthesis (SPPS)

The solid-phase synthesis of γ-D-GG follows a logical sequence of steps involving the attachment of the first amino acid to a resin, followed by cycles of deprotection and coupling of the subsequent amino acid, and finally cleavage and purification.

Caption: Workflow for solid-phase chemical synthesis of γ-D-GG.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structure of gamma-D-glutamylglycine. The enzymatic method using γ-glutamyltranspeptidase with D-glutamine as a substrate offers a highly stereospecific and efficient route for its production. For greater versatility and the synthesis of analogues, chemical synthesis via solid-phase peptide synthesis is a powerful alternative. The understanding of its structure and synthesis is fundamental for researchers and professionals in drug development aiming to explore the therapeutic potential of this and related glutamate receptor antagonists. Future work to obtain a high-resolution crystal structure of γ-D-GG would be invaluable for refining our understanding of its conformation and interaction with its biological targets.

References

The Role of γ-D-Glutamylglycine (γ-DGG) as a Glutamate Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-D-Glutamylglycine (γ-DGG) is a dipeptide that functions as a broad-spectrum competitive antagonist at ionotropic glutamate receptors (iGluRs), including the AMPA, NMDA, and kainate receptor subtypes. Its utility in neuroscience research stems from its ability to reversibly block excitatory synaptic transmission. This technical guide provides an in-depth overview of the pharmacological profile of γ-DGG, its mechanism of action, and detailed protocols for its application in key experimental paradigms. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize γ-DGG as a tool to investigate glutamatergic neurotransmission and its role in physiological and pathological processes.

Introduction to γ-D-Glutamylglycine (γ-DGG)

γ-D-Glutamylglycine is a structural analog of the endogenous neurotransmitter glutamate. Its chemical structure allows it to bind to the glutamate binding site on iGluRs without activating the receptor, thereby competitively inhibiting the binding of glutamate and preventing channel opening. γ-DGG is characterized as a low-affinity, rapidly dissociating antagonist, which allows for a rapid washout and restoration of normal synaptic function, a desirable characteristic in many experimental settings.[1][2] This property makes it a valuable tool for studying the dynamic processes of synaptic transmission and plasticity.

Pharmacological Profile of γ-DGG

γ-DGG exhibits a broad-spectrum antagonist activity across the three main subtypes of ionotropic glutamate receptors: AMPA, NMDA, and kainate receptors. While it is often described as a non-selective iGluR antagonist, its affinity for each receptor subtype can vary.

Data Presentation: Antagonist Affinity of γ-DGG

Comprehensive quantitative data for the binding affinities (Ki) and inhibitory concentrations (IC50) of γ-DGG at all glutamate receptor subtypes are not consistently reported across publicly available literature. The following table summarizes the known antagonist profile of γ-DGG and provides a template for the type of quantitative data that is critical for experimental design. Researchers are encouraged to consult specific batch analysis data or conduct their own binding assays to determine precise affinity values for their experimental conditions.

| Receptor Subtype | Antagonist Type | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Notes |

| AMPA Receptors | Competitive | Data not readily available | Data not readily available | Characterized as a low-affinity, rapidly dissociating antagonist.[1][2] |

| NMDA Receptors | Competitive | Data not readily available | Data not readily available | Known to be a non-selective NMDA receptor antagonist.[2] |

| Kainate Receptors | Competitive | Data not readily available | Data not readily available | Broad-spectrum activity implies antagonism at kainate receptors. |

Mechanism of Action: Competitive Antagonism

γ-DGG acts as a competitive antagonist at the glutamate binding site of iGluRs. This means that γ-DGG and glutamate compete for the same binding site on the receptor. An increase in the concentration of glutamate can overcome the inhibitory effect of γ-DGG. This relationship is a key consideration in the design and interpretation of experiments using this antagonist.

Signaling Pathway Diagram: Glutamate Receptor Antagonism by γ-DGG

The following diagram illustrates the competitive antagonism of γ-DGG at a generic ionotropic glutamate receptor.

References

A Technical Guide to Utilizing γ-D-Glutamylglycine (γ-DGG) Acetate for the Study of Excitatory Postsynaptic Potentials

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of γ-D-glutamylglycine (γ-DGG) acetate, a broad-spectrum antagonist of ionotropic glutamate receptors, in the experimental investigation of excitatory postsynaptic potentials (EPSPs). It covers the underlying mechanism of action, detailed experimental protocols for its use in electrophysiological studies, and a summary of quantitative data to facilitate experimental design and data interpretation.

Introduction to γ-DGG Acetate

γ-D-Glutamylglycine (γ-DGG) is a dipeptide that acts as a competitive antagonist at ionotropic glutamate receptors, including both NMDA (N-methyl-D-aspartate) and AMPA/kainate receptors. Its broad-spectrum activity makes it a valuable tool for dissecting the components of excitatory neurotransmission. By blocking these receptors, γ-DGG can be used to inhibit or reduce the amplitude and duration of EPSPs, allowing researchers to study the contribution of glutamatergic signaling to synaptic function. The acetate salt of γ-DGG is a common formulation used in research settings.

Mechanism of Action: Antagonism of NMDA Receptors

The primary mechanism by which γ-DGG modulates excitatory postsynaptic potentials is through competitive antagonism of glutamate receptors. At the NMDA receptor, γ-DGG competes with the endogenous agonist, glutamate, for binding to the GluN2 subunit. This prevents the conformational change required for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that underlies the NMDA receptor-mediated component of the EPSP.

The activation of the NMDA receptor is a key event in synaptic plasticity and is dependent on both ligand binding and postsynaptic depolarization. The following signaling pathway illustrates the cascade of events initiated by NMDA receptor activation, which is competitively inhibited by γ-DGG.

An In-depth Technical Guide to the Solubility and Stability of γ-D-Glutamylglycine (γ-DGG) Acetate in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of γ-D-Glutamylglycine (γ-DGG), a broad-spectrum glutamate receptor antagonist. While much of the available literature refers to γ-DGG, the principles of solubility and stability discussed are directly applicable to its acetate salt form. The acetate counterion generally enhances the aqueous solubility of peptides. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents logical and experimental workflows using visual diagrams.

Introduction to γ-D-Glutamylglycine (γ-DGG)

γ-D-Glutamylglycine (γ-DGG) is a dipeptide consisting of D-glutamic acid and glycine joined by a peptide bond between the gamma-carboxyl group of the glutamic acid and the amino group of glycine. It functions as a competitive antagonist at ionotropic glutamate receptors, including NMDA and AMPA receptors[1]. This activity makes it a valuable tool in neuroscience research for probing glutamatergic neurotransmission and it has been investigated for its potential anticonvulsant and antinociceptive properties[2]. For use in experimental and developmental settings, understanding its behavior in solution is critical.

Solubility of γ-DGG Acetate

The solubility of a peptide is influenced by its amino acid composition, sequence, and the physicochemical properties of the solvent, such as pH and temperature. As a dipeptide with charged groups (a free N-terminal amine, a C-terminal carboxyl group, and a side-chain carboxyl group), γ-DGG's solubility is highly dependent on pH. The acetate salt form is expected to be readily soluble in aqueous solutions.

The following table summarizes the available quantitative data for the solubility of γ-DGG.

| Solvent System | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |

| Water | 20.42 | 100 | Achieved with gentle warming. | |

| 1 eq. NaOH | 100 | ~490 | Alkaline conditions increase solubility. | |

| Physiological Saline | Not specified | 20 | MNI-caged γ-DGG was soluble at this concentration. | |

| Water (Trifluoroacetate Salt) | Soluble | Not specified | The trifluoroacetate salt is also water-soluble. |

-

pH: The net charge of γ-DGG is pH-dependent. At its isoelectric point (pI), the peptide will have its lowest solubility. To enhance solubility, the pH of the solution should be adjusted to be at least 2 units away from the pI. For γ-DGG, which has two acidic carboxyl groups and one basic amino group, the pI is expected to be acidic. Therefore, solubility is significantly increased in basic solutions (e.g., with NaOH) where the peptide carries a net negative charge.

-

Temperature: Gentle warming can be used to increase the dissolution rate and solubility of γ-DGG in water. However, excessive heating should be avoided to prevent degradation.

-

Additives: For peptides that are difficult to dissolve, organic co-solvents like DMSO or DMF can be used, followed by a slow, dropwise dilution into an aqueous buffer. Sonication is another physical method that can aid in dissolution by breaking up aggregates.

Stability of γ-DGG Acetate in Solution

Peptide stability in solution is a critical parameter for ensuring accurate and reproducible experimental outcomes. Peptides can undergo chemical degradation (e.g., hydrolysis, deamidation, oxidation) or physical instability (e.g., aggregation, precipitation).

-

pH: Peptide solutions are often most stable at a pH range of 5-6. Alkaline conditions (pH > 8) can accelerate degradation. A pH-rate stability study is the standard method to determine the optimal pH for maximum stability.

-

Temperature: Storing peptide solutions at low temperatures (-20°C or -80°C) is crucial for long-term stability. For short-term storage, 4°C is often appropriate. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.

-

Contamination: Bacterial contamination can be prevented by sterile filtering the solution through a 0.2 μm filter.

A study on the related dipeptide γ-L-glutamyl-L-cysteine found that it degraded in rat serum with a half-life of approximately 11 minutes. The analog with a D-amino acid (γ-Glu-D-Cys) was found to be significantly more stable, suggesting that the D-configuration of γ-DGG may confer enhanced resistance to enzymatic degradation compared to its L-isomer.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of γ-DGG acetate.

This protocol outlines a method to determine the maximum solubility of γ-DGG acetate in a given aqueous buffer.

-

Preparation:

-

Allow the lyophilized γ-DGG acetate powder to equilibrate to room temperature before opening the vial.

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Solubility Testing:

-

Weigh a small, precise amount of the peptide (e.g., 1-2 mg) into a microcentrifuge tube.

-

Add a small, measured volume of the buffer to the tube to create a high-concentration slurry.

-

Vortex the tube for 30 seconds. If the peptide does not dissolve, sonicate the sample for 10-15 seconds. Avoid excessive heating.

-

Continue adding small, precise aliquots of the buffer, vortexing or sonicating after each addition, until the peptide is fully dissolved, resulting in a clear solution.

-

The concentration at which the peptide fully dissolves is the approximate solubility limit.

-

-

Confirmation:

-

Centrifuge the final solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved microparticulates.

-

Carefully collect the supernatant and measure its concentration using a suitable analytical method (e.g., UV-Vis spectroscopy at ~214 nm or a validated HPLC method). This confirms the concentration of the saturated solution.

-

This protocol determines the optimal pH for γ-DGG acetate stability in solution by assessing its degradation rate across a range of pH values.

-

Buffer Preparation:

-

Prepare a series of buffers covering a wide pH range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8-9.5).

-

-

Sample Preparation:

-

Dissolve γ-DGG acetate in each buffer to a known final concentration (e.g., 1 mg/mL).

-

Filter each solution through a 0.2 μm sterile filter into sterile vials.

-

-

Incubation and Sampling:

-

Incubate the vials at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

-

At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each vial for analysis. Store samples at -80°C until analysis.

-

-

Analytical Method:

-

Develop a stability-indicating HPLC method, typically reverse-phase (RP-HPLC) with UV detection. The method must be able to resolve the intact γ-DGG peak from any potential degradants.

-

Validate the method for specificity, linearity, accuracy, and precision.

-

-

Data Analysis:

-

Analyze the aliquots from each time point to determine the percentage of intact γ-DGG remaining.

-

For each pH, plot the natural logarithm of the remaining peptide concentration versus time. The slope of this line provides the first-order degradation rate constant (k).

-

The pH at which the degradation rate is slowest is the optimal pH for the formulation.

-

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental and logical processes related to γ-DGG acetate.

Caption: Experimental workflow for determining the aqueous solubility of γ-DGG acetate.

Caption: Workflow for conducting a pH-rate study to assess γ-DGG acetate stability.

Caption: Logical diagram of γ-DGG as a competitive antagonist at glutamate receptors.

References

Unveiling the Neuroprotective Potential of Gamma-D-Glutamylglycine (γ-DGG): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process of neuronal damage or death triggered by excessive stimulation of excitatory amino acid receptors, is a key mechanism in a multitude of neurological disorders. Gamma-D-glutamylglycine (γ-DGG) has been identified as a broad-spectrum antagonist of ionotropic glutamate receptors. This technical guide consolidates the current understanding of the neuroprotective effects of γ-DGG, focusing on its mechanism of action in mitigating excitotoxicity. While specific quantitative data on the acetate form is not prevalent in the literature, this document will focus on the active moiety, γ-DGG. We will delve into the experimental protocols for assessing its neuroprotective capacity and visualize the intricate signaling pathways involved.

Introduction

Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, its over-activation of receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to an excessive influx of calcium ions (Ca2+), initiating a cascade of neurotoxic events. This process, known as excitotoxicity, is a common pathological hallmark in stroke, traumatic brain injury, and neurodegenerative diseases.[1][2]

Gamma-D-glutamylglycine (γ-DGG) is a dipeptide that acts as a competitive antagonist at ionotropic glutamate receptors.[3] Its ability to block the binding of glutamate to these receptors positions it as a promising candidate for neuroprotection by preventing the initiation of the excitotoxic cascade. This guide provides a comprehensive overview of the mechanisms and methodologies relevant to understanding the neuroprotective effects of γ-DGG.

Quantitative Data on Neuroprotective Effects

Despite numerous qualitative descriptions of the antagonist activity of γ-DGG, specific quantitative data demonstrating its neuroprotective efficacy in terms of dose-response relationships, IC50 values in neuroprotection assays, and percentage of neuronal viability are not extensively available in publicly accessible literature. The primary characterization of γ-DGG has been through electrophysiological studies demonstrating its ability to suppress depolarizations induced by excitatory amino acids.[3]

The following table summarizes the type of quantitative data that would be crucial for a comprehensive evaluation of the neuroprotective potential of γ-DGG. Researchers are encouraged to generate such data to further elucidate its therapeutic promise.

| Parameter | Description | Desired Data Format | Relevance |

| IC50 (Neuroprotection) | The concentration of γ-DGG that provides 50% of the maximal protection against glutamate-induced neuronal death. | Molar concentration (e.g., µM, nM) | Indicates the potency of the compound as a neuroprotective agent. |

| EC50 (Glutamate) | The concentration of glutamate that causes 50% neuronal death in the experimental model. | Molar concentration (e.g., µM, mM) | Establishes the baseline toxicity for the neuroprotection assay. |

| Maximum Protection (%) | The highest percentage of neuronal survival achieved with γ-DGG treatment in the presence of a toxic concentration of glutamate. | Percentage (%) | Defines the efficacy of the compound in preventing excitotoxicity. |

| LDH Release Inhibition (%) | The percentage reduction in lactate dehydrogenase (LDH) release (a marker of cell death) in the presence of γ-DGG compared to glutamate alone. | Percentage (%) | Quantifies the reduction in cell lysis and membrane damage. |

| Caspase-3 Activity Inhibition (%) | The percentage reduction in the activity of caspase-3 (a key executioner of apoptosis) with γ-DGG treatment. | Percentage (%) | Indicates the anti-apoptotic effect of the compound. |

Experimental Protocols

The following section outlines a generalized, detailed methodology for assessing the neuroprotective effects of γ-DGG against glutamate-induced excitotoxicity in primary neuronal cultures. This protocol is a composite based on standard practices in the field.

In Vitro Glutamate-Induced Excitotoxicity Assay

Objective: To determine the neuroprotective efficacy of gamma-D-glutamylglycine against glutamate-induced neuronal death in primary cortical neurons.

Materials:

-

Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated cell culture plates (e.g., 96-well plates)

-

L-glutamic acid

-

Gamma-D-glutamylglycine (γ-DGG)

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Cell viability assays (e.g., Calcein-AM/Ethidium Homodimer-1 staining, MTT assay)

-

Caspase-3 activity assay kit

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture:

-

Isolate primary cortical neurons from embryonic rodents following established protocols.

-

Plate the neurons on poly-D-lysine coated 96-well plates at a density of 1-2 x 10^5 cells/well.

-

Culture the neurons in Neurobasal medium with supplements for 7-10 days to allow for maturation and synapse formation.

-

-

Compound Treatment:

-

Prepare stock solutions of L-glutamic acid and γ-DGG in an appropriate solvent (e.g., sterile water or PBS).

-

On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.

-

Pre-treat the neurons with various concentrations of γ-DGG (e.g., 1 µM to 1 mM) for 1-2 hours prior to glutamate exposure. A vehicle control (medium with the solvent used for γ-DGG) should be included.

-

-

Induction of Excitotoxicity:

-

Add L-glutamic acid to the wells to a final concentration known to induce significant cell death (e.g., 25-100 µM). A control group without glutamate should be maintained.

-

Incubate the plates for 24 hours at 37°C and 5% CO2.

-

-

Assessment of Neuroprotection:

-

LDH Assay: After the 24-hour incubation, collect the cell culture supernatant to measure LDH release according to the manufacturer's instructions.

-

Cell Viability Assay:

-

For Calcein-AM/EthD-1 staining, incubate the cells with the dyes and visualize live (green) and dead (red) cells using a fluorescence microscope. Quantify the percentage of live cells.

-

For the MTT assay, incubate the cells with MTT solution and subsequently measure the absorbance of the formazan product.

-

-

Caspase-3 Activity Assay: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit.

-

Data Analysis:

-

Calculate the percentage of cell viability or neuroprotection relative to the control and glutamate-treated groups.

-

Determine the IC50 value of γ-DGG for neuroprotection by plotting the percentage of neuroprotection against the log concentration of γ-DGG and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Signaling Pathways

The neuroprotective effect of gamma-D-glutamylglycine is primarily attributed to its ability to block the initial steps of the excitotoxic cascade by antagonizing glutamate receptors.

Glutamate-Induced Excitotoxicity Cascade

In pathological conditions such as ischemia, excessive glutamate is released into the synaptic cleft. This leads to the over-activation of NMDA and AMPA receptors on the postsynaptic neuron.

-

AMPA Receptor Activation: Over-stimulation of AMPA receptors leads to a significant influx of sodium ions (Na+), causing strong depolarization of the neuronal membrane.

-

NMDA Receptor Activation: The depolarization removes the magnesium (Mg2+) block from the NMDA receptor channel, allowing a large and sustained influx of calcium ions (Ca2+) into the neuron.

This massive increase in intracellular Ca2+ triggers a number of downstream neurotoxic pathways:

-

Enzyme Activation: Activation of Ca2+-dependent enzymes such as proteases (e.g., calpains), phospholipases, and endonucleases, leading to the degradation of cellular components.

-

Mitochondrial Dysfunction: Ca2+ overload in mitochondria disrupts the electron transport chain, leading to increased production of reactive oxygen species (ROS) and a decrease in ATP synthesis. This also triggers the opening of the mitochondrial permeability transition pore (mPTP), releasing pro-apoptotic factors like cytochrome c.

-

Nitric Oxide Synthase (nNOS) Activation: Ca2+ activates nNOS, leading to the production of nitric oxide (NO). NO can react with superoxide radicals to form peroxynitrite, a highly damaging free radical.

-

Apoptosis and Necrosis: The culmination of these events leads to either programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).

Neuroprotective Mechanism of Gamma-D-Glutamylglycine

Gamma-D-GG exerts its neuroprotective effects by acting as a competitive antagonist at ionotropic glutamate receptors, thereby preventing the initiation of the excitotoxic cascade.

-

Receptor Blockade: γ-DGG binds to the glutamate binding sites on NMDA and AMPA receptors, preventing glutamate from activating these receptors.

-

Inhibition of Ion Influx: By blocking receptor activation, γ-DGG prevents the excessive influx of Na+ and Ca2+ into the neuron.

-

Prevention of Downstream Damage: Consequently, the downstream neurotoxic events, including enzyme activation, mitochondrial dysfunction, and ROS production, are attenuated, leading to increased neuronal survival.

Conclusion

Gamma-D-glutamylglycine demonstrates significant potential as a neuroprotective agent through its antagonism of ionotropic glutamate receptors, thereby inhibiting the cascade of excitotoxicity. This technical guide has provided a framework for understanding and evaluating its effects. Further research is critically needed to generate robust quantitative data on its neuroprotective efficacy and to explore its therapeutic potential in various neurological disorders characterized by excitotoxic neuronal damage. The experimental protocols and signaling pathway diagrams presented herein serve as a foundation for future investigations in this promising area of neuropharmacology.

References

- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma-D-glutamylglycine and cis-2,3-piperidine dicarboxylate as antagonists of excitatory amino acids in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacokinetics of Gamma-D-Glutamylglycine and Acetate: A Segmented Analysis

A comprehensive review of available scientific literature reveals a critical distinction in the understanding of γ-D-glutamylglycine (γ-DGG) and acetate metabolism. Currently, there is no specific data available on the pharmacokinetics of a compound known as "gamma-DGG acetate." Scientific research has focused on the individual characteristics of γ-D-glutamylglycine and acetate as separate molecules. This guide, therefore, provides a detailed overview of the current knowledge for each component, addressing their respective metabolic pathways and physiological roles for researchers, scientists, and drug development professionals.

Gamma-D-Glutamylglycine (γ-DGG): A Dipeptide with Neurological Significance

Gamma-D-glutamylglycine is a dipeptide that has been primarily investigated for its role as an antagonist of ionotropic glutamate receptors.[1] These receptors are crucial for excitatory synaptic transmission in the central nervous system. As an antagonist, γ-DGG can block the activity of these receptors, a property that has been explored in neuroscience research.[1]

Absorption and Metabolism of Dipeptides

While specific pharmacokinetic data for γ-DGG is scarce, the general principles of dipeptide absorption can provide some insight. Dietary proteins are broken down into amino acids and small peptides, including dipeptides, which are then absorbed by the intestines.[2] Dipeptides are known to be absorbed more rapidly than free amino acids due to a distinct uptake mechanism.[2] Once absorbed, they can be further metabolized into their constituent amino acids. In the context of metabolic disorders like non-ketotic hyperglycinemia, an accumulation of γ-glutamylglycine has been observed in both the liver and brain, suggesting its formation from excess glycine and glutamate.

Acetate Metabolism: A Key Player in Cellular Energetics

Acetate is a short-chain fatty acid that serves as an important energy substrate and a precursor for biosynthesis in various tissues, including the brain.

Brain Acetate Metabolism

In the brain, acetate is preferentially taken up by astrocytes, a type of glial cell. This has led to the use of labeled acetate as a marker for studying astrocytic metabolism. Once inside astrocytes, acetate is converted to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle to generate ATP or be used for the synthesis of other molecules like glutamine and the neurotransmitter GABA. Interestingly, recent studies have shown that acetate metabolism is not exclusive to astrocytes and can also occur directly in neurons to a significant extent, contributing to GABA synthesis. The metabolism of acetate can be influenced by cellular energy status and the activity of certain enzymes.

Experimental Protocols: Studying Acetate Metabolism

The investigation of acetate metabolism often involves the use of isotopically labeled acetate, such as [1-¹³C]acetate or [¹¹C]acetate, in combination with techniques like nuclear magnetic resonance (NMR) spectroscopy or positron emission tomography (PET). These methods allow researchers to trace the metabolic fate of acetate in living tissues and cells.

A common experimental workflow for studying brain acetate metabolism is outlined below:

Signaling and Metabolic Pathways

The metabolism of acetate is intricately linked to central energy pathways. The diagram below illustrates the entry of acetate into the TCA cycle and its subsequent conversion to key neurotransmitters.

Conclusion

References

Methodological & Application

Preparation of Gamma-D-Glutamylglycine (γ-DGG) Acetate Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of gamma-D-Glutamylglycine (γ-DGG) acetate, a competitive antagonist of ionotropic glutamate receptors. Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in experimental results. These guidelines cover the necessary calculations, dissolution procedures, and stability considerations to aid researchers in neuroscience, pharmacology, and drug development.

Introduction

Gamma-D-Glutamylglycine (γ-DGG) is a broad-spectrum antagonist of ionotropic glutamate receptors, including AMPA and NMDA receptors.[1] It is a valuable tool in neuroscience research for studying glutamatergic neurotransmission and its role in various physiological and pathological processes. The acetate salt of γ-DGG is a common formulation. Proper preparation of stock solutions from the solid compound is the first and a critical step for in vitro and in vivo studies.

Materials and Equipment

Materials:

-

gamma-D-Glutamylglycine (γ-DGG) acetate salt (Solid)

-

Sterile, high-purity water (e.g., Milli-Q or equivalent)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

1 M NaOH solution

-

Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)

-

Sterile pipette tips

-

0.22 µm sterile syringe filters

Equipment:

-

Analytical balance

-

Vortex mixer

-

Sonicator (water bath or probe)

-

pH meter

-

Magnetic stirrer and stir bars

-

Water bath or heating block

-

Pipettes

-

-20°C and -80°C freezers

Quantitative Data Summary

For accurate and reproducible experiments, it is essential to use the correct molecular weight for calculations. The molecular weight of γ-DGG can vary depending on its salt form.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| γ-D-Glutamylglycine (Free Base) | C₇H₁₂N₂O₅ | 204.18[2][3] |

| γ-D-Glutamylglycine Acetate | C₉H₁₆N₂O₇ | 264.23 |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a high-concentration aqueous stock solution of γ-DGG acetate.

Procedure:

-

Calculate the required mass:

-

To prepare 10 mL of a 100 mM stock solution, use the following calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.01 L x 264.23 g/mol = 0.26423 g

-

Therefore, weigh out 264.23 mg of γ-DGG acetate.

-

-

-

Dissolution:

-

Add the weighed γ-DGG acetate to a 15 mL conical tube.

-

Add approximately 8 mL of sterile, high-purity water.

-

Vortex the solution for 1-2 minutes.

-

If the compound is not fully dissolved, gentle warming in a water bath (up to 60°C) and sonication can be used to aid dissolution.

-

-

Volume and pH Adjustment:

-

Once the solid is completely dissolved, add water to bring the final volume to 10 mL.

-

Measure the pH of the solution. If necessary, adjust to a neutral pH (around 7.0-7.4) using a small amount of 1 M NaOH.

-

-

Sterilization and Storage:

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

-

Protocol 2: Preparation of a 25 mg/mL Stock Solution in PBS

For some applications, preparing the stock solution directly in a buffered solution like PBS is preferred.

Procedure:

-

Weigh the compound:

-

Weigh out 25 mg of γ-DGG acetate.

-

-

Dissolution:

-

Add the weighed compound to a sterile tube.

-

Add 1 mL of sterile PBS (pH 7.4).

-

Vortex thoroughly.

-

To aid dissolution, sonicate the solution and warm it to 60°C.

-

-

Sterilization and Storage:

-

Sterilize the solution using a 0.22 µm syringe filter.

-

Aliquot and store at -20°C or -80°C as described in Protocol 1.

-

Solubility and Stability

A summary of the solubility and stability of γ-DGG is presented below.

| Solvent | Solubility | Storage Recommendations |

| Water | Soluble up to 100 mM with gentle warming. | Prepare fresh. For storage, aliquot and freeze at -20°C (up to 1 month) or -80°C (up to 6 months). |

| PBS (pH 7.4) | Soluble up to 25 mg/mL (approx. 94.6 mM) with sonication and warming to 60°C. | Similar to aqueous solutions, store frozen in aliquots. |

| DMSO | Soluble. | Store at -20°C. Be aware of potential solvent effects in biological assays. |

| 100 mM NaOH (aq) | Soluble up to 100 mM with gentle warming. | Use for initial solubilization if needed, then neutralize. Store frozen. |

Stability Notes:

-

pH: Dipeptides like γ-DGG are most stable in aqueous solutions around neutral pH (6.0-7.5). Degradation is more likely to occur under acidic or basic conditions.

-

Temperature: Higher temperatures will accelerate the degradation of γ-DGG in solution. It is recommended to keep stock solutions on ice when in use and to minimize the time they are kept at room temperature.

-

Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.

Signaling Pathways and Experimental Workflows

Mechanism of Action of γ-DGG

γ-DGG acts as a competitive antagonist at ionotropic glutamate receptors. It competes with the endogenous ligand, glutamate, for binding to the receptor, thereby inhibiting the downstream signaling cascade.

Caption: Mechanism of γ-DGG acetate as a competitive antagonist.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing γ-DGG acetate stock solutions.

Caption: Workflow for preparing γ-DGG acetate stock solutions.

Conclusion

The accurate preparation of γ-DGG acetate stock solutions is fundamental for reliable and reproducible experimental outcomes. By following these detailed protocols and considering the information on solubility and stability, researchers can confidently prepare and use this important glutamate receptor antagonist in their studies. Always refer to the manufacturer's product information sheet for any lot-specific data.

References

Application Notes and Protocols for γ-D-Glutamylglycine (γ-DGG) Acetate in Brain Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-D-Glutamylglycine (γ-DGG) is a broad-spectrum antagonist of ionotropic glutamate receptors, making it a valuable tool in neuroscience research for dissecting the components of excitatory synaptic transmission.[1] While often supplied as a free acid, the acetate salt of γ-DGG is utilized to enhance solubility and ease of use in physiological solutions. These application notes provide a comprehensive overview of γ-DGG's mechanism of action and detailed protocols for its use in brain slice electrophysiology.

Mechanism of Action

γ-DGG functions as a competitive antagonist at ionotropic glutamate receptors, primarily targeting AMPA and NMDA receptors.[1] It is characterized as a low-affinity, rapidly dissociating antagonist, which allows for reversible blockade of synaptic responses.

-

AMPA Receptor Antagonism: γ-DGG competitively blocks AMPA receptors, reducing the amplitude of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). Its low affinity and rapid dissociation kinetics make it particularly useful for studies where a rapid washout of the antagonist is desired.

-

NMDA Receptor Antagonism: γ-DGG is also a non-selective antagonist of NMDA receptors. This broad-spectrum activity means that γ-DGG will inhibit both AMPA and NMDA receptor-mediated components of glutamatergic neurotransmission.

-

Kainate Receptor Antagonism: Some evidence suggests that γ-DGG can also antagonize kainate receptors, further contributing to its broad-spectrum inhibitory effects on excitatory neurotransmission.

The primary mechanism involves γ-DGG binding to the glutamate binding site on the receptor, preventing the endogenous ligand, glutamate, from binding and activating the channel.

Data Presentation

| Parameter | Description | Value/Range | References |

| Receptor Target | Primary ionotropic glutamate receptors antagonized by γ-DGG. | AMPA, NMDA, Kainate | |

| Antagonist Type | The nature of the receptor blockade. | Competitive | |

| Affinity | The strength of binding to the receptor. | Low | |

| Dissociation | The rate at which the antagonist unbinds from the receptor. | Rapid | |

| Working Concentration | Typical concentration range used in brain slice electrophysiology. | 200 - 1000 µM | |

| Solubility (as γ-DGG) | Solubility in aqueous solutions. | Soluble to 100 mM in water with gentle warming. Soluble to 100 mM in 1eq. NaOH. |

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes a standard method for preparing acute brain slices from rodents, suitable for electrophysiological recordings. The use of an N-methyl-D-glucamine (NMDG)-based cutting solution is recommended to enhance neuronal viability.

Materials:

-

Rodent (mouse or rat)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

NMDG-based cutting solution (see recipe below)

-

Artificial cerebrospinal fluid (aCSF) (see recipe below)

-

Vibrating microtome (vibratome)

-

Dissection tools (scissors, forceps, scalpel)

-

Petri dishes

-

Carbogen gas (95% O₂, 5% CO₂)

-

Recovery chamber

-

Recording chamber

Solutions:

-

NMDG-based Cutting Solution (1 L): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM sodium ascorbate, 3 mM sodium pyruvate, 0.5 mM CaCl₂, 10 mM MgSO₄. Adjust pH to 7.3-7.4 with HCl. Osmolarity ~300-310 mOsm.

-

Artificial Cerebrospinal Fluid (aCSF) (1 L): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM glucose, 2 mM CaCl₂, 1 mM MgSO₄. Osmolarity ~300-310 mOsm.

Procedure:

-

Prepare all solutions in advance and continuously bubble with carbogen for at least 15-20 minutes before use. Chill the NMDG cutting solution to 2-4°C.

-

Anesthetize the animal according to approved institutional protocols.

-

Perform transcardial perfusion with ice-cold, carbogenated NMDG cutting solution until the liver is cleared of blood.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG cutting solution.

-

Mount the brain onto the vibratome stage and prepare slices of the desired thickness (typically 250-350 µm) in the ice-cold, carbogenated NMDG cutting solution.

-

Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C for 10-15 minutes.

-

Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

Protocol 2: Application of γ-DGG Acetate in Brain Slice Electrophysiology

This protocol outlines the preparation and application of γ-DGG acetate for studying its effects on synaptic transmission.

Materials:

-

γ-DGG acetate

-

Deionized water or appropriate solvent (e.g., 1M NaOH for the free acid form)

-

Calibrated pH meter

-

Vortex mixer

-

Pipettes

-

Prepared brain slices in a recording chamber perfused with aCSF

Procedure:

1. Stock Solution Preparation:

-

Due to the acetate salt form, γ-DGG acetate should have improved solubility in water compared to the free acid.

-

Prepare a high-concentration stock solution (e.g., 100 mM) of γ-DGG acetate in deionized water. Gentle warming and vortexing can aid dissolution.

-

If using the free acid form of γ-DGG, it can be dissolved in water with the addition of 1 equivalent of NaOH to reach a soluble state.

-

Aliquot the stock solution and store at -20°C for long-term storage. For short-term use, solutions can be stored at 4°C for a few days.

2. Application to Brain Slices:

-

Thaw an aliquot of the γ-DGG stock solution on the day of the experiment.

-

Dilute the stock solution into the recording aCSF to the desired final working concentration (typically 200-1000 µM).

-

Establish a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell EPSCs).

-

Switch the perfusion to the aCSF containing γ-DGG acetate.

-

Record the synaptic responses in the presence of γ-DGG to observe its inhibitory effects.

-

To test for reversibility, switch the perfusion back to the control aCSF and monitor the recovery of the synaptic responses.

Visualizations

Caption: Glutamate Receptor Signaling and γ-DGG Blockade.

Caption: Brain Slice Electrophysiology Workflow with γ-DGG.

References

In Vivo Application of γ-D-Glutamylglycine (γ-DGG) Acetate for Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-D-Glutamylglycine (γ-DGG) is a broad-spectrum antagonist of ionotropic glutamate receptors, exhibiting competitive antagonism at AMPA receptors.[1] As a dipeptide, it serves as a valuable tool in neuroscience research to probe the function of glutamatergic neurotransmission in various physiological and pathological processes in vivo. This document provides detailed application notes and experimental protocols for the in vivo use of γ-DGG acetate, a salt form of γ-DGG.

Disclaimer: The available scientific literature provides limited specific data on the in vivo application of the acetate salt of γ-DGG. The following protocols are based on the known properties of γ-DGG and general methodologies for the in vivo administration of glutamate receptor antagonists. Researchers should consider these as starting points and perform necessary optimizations for their specific experimental conditions.

Mechanism of Action

γ-DGG primarily acts as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system.[2][3] By competing with the endogenous ligand glutamate, γ-DGG reduces the influx of sodium ions through the AMPA receptor channel, thereby decreasing postsynaptic depolarization and neuronal excitability. This action makes it a useful tool to investigate the role of AMPA receptor-mediated signaling in processes such as synaptic plasticity, learning, and memory, as well as in neurological disorders characterized by excessive glutamatergic activity.

Quantitative Data

The following tables summarize the limited quantitative data available for γ-DGG from ex vivo and related in vivo studies. Data for the acetate form is not explicitly available and is inferred from the parent compound.

Table 1: Antagonistic Activity of γ-DGG

| Parameter | Value | Preparation | Comments |

| AMPA Receptor Antagonism | Competitive Blocker | Not specified | Blocks AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).[1] |

| Effect on mEPSC Amplitude | 26 ± 2% reduction | Rat Hippocampal Slices | At a concentration of 200-400 µM. |

Table 2: General Concentration Ranges for Glutamate Receptor Antagonists in In Vivo Studies

| Antagonist | Concentration Range | Route of Administration | Animal Model | Reference |

| NBQX (AMPA Antagonist) | 1 µM | Intracranial Injection | Rat | |

| MK-801 (NMDA Antagonist) | Varies | Intranigral Injection | Rat | |

| CPP (NMDA Antagonist) | Varies | Intranigral Injection | Rat |

Note: These concentrations are for different compounds and should be used as a general reference for dose-finding studies with γ-DGG acetate.

Experimental Protocols

Protocol 1: In Vivo Electrophysiology - Investigating the Effect of γ-DGG Acetate on Long-Term Potentiation (LTP)

This protocol describes the use of γ-DGG acetate to study its effect on hippocampal LTP, a cellular correlate of learning and memory.

Materials:

-

γ-D-Glutamylglycine (γ-DGG) Acetate

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Recording and stimulating electrodes

-

Electrophysiology recording system

-

Perfusion pump

Procedure:

-

Animal Preparation: Anesthetize the rodent (e.g., rat, mouse) according to approved institutional protocols. Mount the animal in a stereotaxic frame.

-

Electrode Implantation: Surgically implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.

-

Baseline Recording: After a recovery period, record baseline excitatory postsynaptic potentials (EPSPs) by delivering single electrical pulses to the stimulating electrode.

-

Preparation of γ-DGG Acetate Solution: Prepare a stock solution of γ-DGG acetate in aCSF. The final concentration for intracranial perfusion will need to be optimized, starting from a low micromolar range.

-

Drug Administration:

-

Local Perfusion: Using a microdialysis probe or a cannula connected to a perfusion pump, locally perfuse the recording site with aCSF containing γ-DGG acetate.

-

Intracranial Injection: Alternatively, perform a stereotaxic injection of a small volume of the γ-DGG acetate solution near the recording site.

-

-

LTP Induction: After a pre-incubation period with γ-DGG acetate, deliver a high-frequency tetanus to the stimulating electrode to induce LTP.

-

Post-Tetanus Recording: Continue to record EPSPs for at least 60 minutes post-tetanus to assess the magnitude and stability of LTP.

-

Data Analysis: Compare the potentiation of the EPSP slope and amplitude in animals treated with γ-DGG acetate to vehicle-treated controls. A reduction in LTP is expected due to the blockade of AMPA receptors.

Protocol 2: In Vivo Microdialysis - Measuring Extracellular Glutamate Levels Following γ-DGG Acetate Administration

This protocol outlines the use of in vivo microdialysis to investigate how γ-DGG acetate may alter basal or stimulated extracellular glutamate levels.

Materials:

-

γ-D-Glutamylglycine (γ-DGG) Acetate

-

Microdialysis probes and pump

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system for glutamate detection

-

Anesthetic (for acute experiments) or a freely moving animal setup

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized or freely moving rodent.

-

Probe Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate.

-

Baseline Sample Collection: Collect baseline dialysate samples to determine basal extracellular glutamate concentrations.

-

Preparation and Administration of γ-DGG Acetate:

-

Reverse Dialysis: Include a known concentration of γ-DGG acetate in the perfusion fluid (aCSF). This allows for localized and continuous administration to the target brain region.

-

Systemic Injection: Administer γ-DGG acetate via intraperitoneal (i.p.) or intravenous (i.v.) injection. Note that the ability of γ-DGG to cross the blood-brain barrier may be limited.

-

-

Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals following the administration of γ-DGG acetate.

-

Optional - Evoked Glutamate Release: To study the effect on stimulated release, introduce a depolarizing agent (e.g., high potassium aCSF) through the microdialysis probe after γ-DGG acetate administration.

-

Sample Analysis: Analyze the collected dialysate samples for glutamate concentration using a sensitive analytical technique such as HPLC with fluorescence detection.

-

Data Analysis: Compare the extracellular glutamate levels before and after γ-DGG acetate administration.

Visualizations

Signaling Pathway

Caption: Mechanism of γ-DGG Acetate Action at the Synapse.

Experimental Workflow

Caption: Workflow for Intracranial Injection of γ-DGG Acetate.

Logical Relationship

Caption: Logical Flow of γ-DGG Acetate's Effect.

References

Application Notes and Protocols for MNI-caged γ-D-glutamyl-glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

MNI-caged γ-D-glutamyl-glycine is a photolabile derivative of the competitive glutamate receptor antagonist, γ-D-glutamyl-glycine (γ-DGG).[1][2][3] The 4-methoxy-7-nitroindolinyl (MNI) caging group allows for the rapid and spatially precise release of γ-DGG upon photolysis, making it a valuable tool for investigating the dynamics of glutamatergic synaptic transmission.[1][3] This document provides detailed application notes and protocols for the effective use of MNI-caged γ-D-glutamyl-glycine in neuroscience research.

Product Information

| Property | Value | Reference |

| Full Name | 4-Methoxy-7-nitroindolinyl-caged γ-D-glutamyl-glycine | |

| Abbreviation | MNI-caged-γ-DGG | |

| Molecular Weight | Varies by salt form; refer to manufacturer's data sheet. | |

| Solubility | Soluble in water. | |

| Storage | Store at -20°C, protected from light. | |

| Purity | >98% |

Quantitative Data

Table 1: Photochemical and Photophysical Properties

| Parameter | Value | Notes | Reference |

| Caging Group | 4-methoxy-7-nitroindolinyl (MNI) | Known for fast photolysis and hydrolytic stability. | |

| One-Photon Excitation | 300 - 405 nm | Peak absorption around 336-340 nm. | |

| Two-Photon Excitation | ~720-730 nm | ||

| Quantum Yield (for MNI-caged L-glutamate) | 0.065 - 0.085 | This value is for a related MNI-caged compound and should be used as an estimate. | |

| Photo-release Half-time (for MNI-caged L-glutamate) | ~200 ns | Enables investigation of fast synaptic events. | |

| Two-Photon Cross-Section (for MNI-caged L-glutamate) | 0.06 GM at 730 nm | MNI cages are generally inefficient in two-photon photolysis. |

Table 2: Experimental Parameters from Literature

| Parameter | Value | Experimental Context | Reference |

| Working Concentration | Up to 5 mM | Applied to climbing fiber-Purkinje cell (CF-PC) synapses without affecting transmission. | |

| Released γ-DGG Concentration | Up to 1.5 mM | Achieved with a 1 ms wide-field flashlamp photolysis. | |

| Inhibition of EPSCs | ~30-60% | At 0.55–1.7 mM photoreleased γ-DGG on CF-PC first and second paired EPSCs. | |

| Photolysis Pulse Duration | 100 µs - 1 ms | For full photolysis with one-photon excitation. | |

| Laser Power (One-Photon) | ~2 mW/µm² | For full photolysis with 100 µs pulses at 405 nm. |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Reconstitution: Allow the vial of MNI-caged γ-D-glutamyl-glycine to equilibrate to room temperature before opening. Reconstitute the powder in high-purity water to a stock concentration of 20-50 mM. Ensure the powder is fully dissolved.

-

Storage of Stock Solution: Aliquot the stock solution into light-protected microcentrifuge tubes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration (e.g., 2.7-5.9 mM) in artificial cerebrospinal fluid (ACSF) or the appropriate physiological buffer. Ensure the solution is precipitate-free before use.

Protocol 2: Application in Acute Brain Slices

-

Slice Preparation: Prepare acute brain slices (e.g., 200 µm thick) from the brain region of interest using standard protocols.

-

Perfusion: Place the slice in a recording chamber continuously perfused with oxygenated ACSF.

-

Application of Caged Compound: Bath apply the working solution of MNI-caged γ-D-glutamyl-glycine to the slice. Allow sufficient time for the compound to equilibrate within the tissue. For local application, a perfusion pipette can be used.

-

Electrophysiological Recording: Obtain whole-cell patch-clamp recordings from the neuron of interest.

-

Photolysis: Use a suitable light source for uncaging.

-

One-Photon Uncaging: A flash lamp or a laser with an appropriate wavelength (e.g., 365 nm or 405 nm) can be used. The duration and intensity of the light pulse should be calibrated to achieve the desired concentration of released γ-DGG.

-

Two-Photon Uncaging: A pulsed infrared laser tuned to ~720 nm is required for two-photon excitation, allowing for highly localized uncaging at specific dendritic spines.

-

-

Data Acquisition: Record excitatory postsynaptic currents (EPSCs) before, during, and after photolysis to measure the inhibitory effect of the released γ-DGG.

Mandatory Visualizations

Glutamate Receptor Signaling Pathway

Caption: Glutamate receptor signaling and antagonism by γ-DGG.

Experimental Workflow for Investigating Synaptic Transmission

Caption: Workflow for studying synaptic transmission with MNI-caged-γ-DGG.

Discussion and Considerations

-

Off-Target Effects: While MNI-caged compounds are generally inert towards glutamate receptors before photolysis, they have been shown to antagonize GABA-A receptors at high concentrations. This is an important consideration when designing experiments, and appropriate controls should be included.

-

Phototoxicity: High-intensity light, especially at shorter wavelengths, can be phototoxic to cells. It is crucial to use the minimum light power and duration necessary for effective uncaging and to include controls to assess cell health.

-

Calibration: The amount of γ-DGG released is dependent on the concentration of the caged compound, the intensity and duration of the light pulse, and the light scattering properties of the tissue. Careful calibration is necessary for quantitative experiments.

-

Control Experiments: A crucial control is to perform the experiment with the caged compound in the absence of the photolysis light pulse to ensure that the caged compound itself does not have an effect on synaptic transmission. Additionally, photolysis of the L-isomer, MNI-caged γ-L-glutamyl-glycine, has been shown to be ineffective and can serve as a negative control.

References

Application Notes and Protocols for γ-D-Glutamylglycine (γ-DGG) Acetate in AMPA Receptor Blockade

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-D-Glutamylglycine (γ-DGG) is a broad-spectrum glutamate receptor antagonist that acts as a competitive antagonist at ionotropic glutamate receptors, with a notable effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Due to its rapid dissociation kinetics and relatively low affinity, γ-DGG is a valuable tool for studying the physiological roles of AMPA receptors in synaptic transmission and plasticity. These application notes provide detailed information on the use of γ-DGG acetate to block AMPA receptors, including effective concentrations, experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data for the application of γ-DGG in blocking AMPA receptor-mediated responses. It is important to note that a definitive IC50 value for γ-DGG on AMPA receptors is not consistently reported in the literature, likely due to its low affinity and the specific experimental conditions influencing its potency.

| Parameter | Value | Experimental Context | Source |